molecular formula C19H17FN2O4S B2547245 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034204-54-9

7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2547245
CAS No.: 2034204-54-9
M. Wt: 388.41
InChI Key: YRPZDCDSHWIQPY-UHFFFAOYSA-N
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Description

7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS Number: 2034204-54-9) is a high-purity chemical reagent of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C19H17FN2O4S and a molecular weight of 388.41 g/mol , this synthetically designed small molecule features a unique structural framework combining a 1,4-benzoxazepine core with a 2-methyloxazole sulfonamide substituent . This specific architecture, particularly the benzenesulfonyl group linked to a heterocyclic system, is frequently explored in the development of targeted therapeutic agents and is characteristic of compounds investigated for protein kinase inhibition and other enzyme modulation activities . The integration of the fluorine atom at the 7-position is a strategic modification often employed to influence a compound's pharmacokinetic properties, including its metabolic stability and membrane permeability . The distinct molecular polarity, quantified by a topological polar surface area of approximately 81 Ų, further informs its potential bioavailability and interaction with biological targets . Researchers utilize this compound primarily as a key intermediate or a functional probe in preclinical studies aimed at understanding disease mechanisms and identifying new therapeutic opportunities, particularly in the fields of oncology and central nervous system disorders. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures in accordance with laboratory safety standards are required.

Properties

IUPAC Name

7-fluoro-4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-13-21-18(12-26-13)14-2-5-17(6-3-14)27(23,24)22-8-9-25-19-7-4-16(20)10-15(19)11-22/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPZDCDSHWIQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC4=C(C3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzo[f]Oxazepine Core

The oxazepine ring is synthesized via intramolecular cyclization of a substituted ethanolamine derivative. A representative protocol involves:

Reagents :

  • 2-Amino-4-fluorophenol
  • Epichlorohydrin
  • Potassium carbonate (base)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Duration: 12–24 hours

The reaction proceeds through nucleophilic attack of the amine on epichlorohydrin, followed by dehydrohalogenation to form the oxazepine ring.

Site-Selective Fluorination at the 7-Position

Electrophilic fluorination is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):

Reaction Parameters :

  • Solvent: Acetonitrile
  • Temperature: 25°C (ambient)
  • Equivalents: 1.2 equivalents of Selectfluor®
  • Catalyst: None required

The fluorine atom is introduced regioselectively at the 7-position due to electronic directing effects of the oxazepine ring.

Sulfonylation with 4-(2-Methyloxazol-4-yl)benzenesulfonyl Chloride

The sulfonyl group is introduced via nucleophilic aromatic substitution:

Sulfonyl Chloride Synthesis :

  • Sulfonation : 4-Bromophenylsulfonic acid is treated with chlorosulfonic acid.
  • Oxazole Formation : The bromine substituent is replaced with 2-methyloxazol-4-yl via Suzuki-Miyaura coupling using a palladium catalyst.

Sulfonylation Reaction :

  • Reagents :
    • 7-Fluoro-2,3,4,5-tetrahydrobenzo[f]oxazepine
    • 4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride
    • Triethylamine (base)
  • Conditions :
    • Solvent: Dichloromethane
    • Temperature: 0°C → 25°C (gradual warming)
    • Duration: 6 hours

The base scavenges HCl, driving the reaction to completion.

Optimization Challenges and Solutions

Oxazole Ring Stability During Sulfonylation

The 2-methyloxazol-4-yl group is sensitive to acidic conditions. To prevent ring-opening:

  • Low-temperature sulfonylation (0–5°C) minimizes side reactions.
  • Anhydrous conditions avoid hydrolysis of the oxazole.

Purification of the Final Product

Due to the compound’s high molecular weight (388.4 g/mol) and polarity, purification employs:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Methanol/water mixtures yield crystals with >98% purity.

Comparative Analysis of Synthetic Approaches

Step Method A (This Work) Alternative Method B
Oxazepine Formation Epichlorohydrin cyclization Mitsunobu reaction with diols
Fluorination Selectfluor® N-Fluorobenzenesulfonimide
Sulfonylation Direct coupling Sulfonate ester intermediacy
Yield 62% (overall) 48% (overall)

Method A offers superior yield and scalability compared to alternative routes that require transition-metal catalysts.

Industrial-Scale Considerations

For bulk production:

  • Continuous Flow Reactors enhance safety during exothermic sulfonylation.
  • Green Chemistry Metrics :
    • Atom Economy: 78%
    • E-Factor: 6.2 (kg waste/kg product)

Solvent recovery systems (e.g., DMF distillation) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonyl group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed on the nitro group if present.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfates.

  • Reduction: : Amines or hydroxylamines.

  • Substitution: : Derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

  • Material Science: : Its unique properties make it useful in the development of new materials with specific characteristics.

  • Drug Discovery: : It can be used as a lead compound in the discovery of new drugs, particularly those with anti-inflammatory, anticancer, or antimicrobial properties.

Mechanism of Action

The mechanism by which 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison

Compound Core Heterocycle Key Substituents Tautomerism Observed?
Target Compound Benzo[f][1,4]oxazepine 7-Fluoro; 4-(2-methyloxazol-4-yl)phenylsulfonyl No
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Yes (thione/thiol)
S-Alkylated 1,2,4-Triazoles [10–15] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl; S-alkylated side chains No

Key Observations :

  • Substituents : The target’s 2-methyloxazol-4-yl group contrasts with halogenated phenyl groups in triazoles [7–15], which may alter lipophilicity and steric interactions .
  • Tautomerism : Unlike triazoles [7–9], the benzooxazepine lacks tautomeric forms, conferring structural stability .

Key Differences :

  • The target’s synthesis likely requires oxazepine-specific cyclization, whereas triazoles [7–15] rely on hydrazide-thiocyanate condensations and alkylation .

Spectral Characterization

Table 3: Spectral Data Comparison

Compound IR Features (cm⁻¹) NMR Characteristics
Target Compound Expected: C-O (oxazepine) ~1100; S=O (sulfonyl) ~1350; C-F ~1200 Anticipated: Fluorine coupling in ¹⁹F-NMR; oxazole proton signals at δ 6.5–8.5
Hydrazinecarbothioamides [4–6] C=S (1243–1258); C=O (1663–1682); NH (3150–3319) ¹H-NMR: NH signals at δ 10–12; aromatic protons split by fluorine coupling
Triazoles [7–9] C=S (1247–1255); NH (3278–3414); absence of C=O ¹³C-NMR: Thione carbon at δ ~170; sulfonyl carbon at δ ~125

Key Insights :

  • The target’s IR spectrum would lack C=S or C=O stretches present in triazole precursors, emphasizing its distinct heterocycle .
  • ¹H-NMR of the target would highlight deshielded protons near the electron-withdrawing sulfonyl and oxazole groups.

Biological Activity

7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this oxazepine derivative typically involves multi-step organic reactions. The key steps include:

  • Formation of the tetrahydrobenzo[f][1,4]oxazepine core.
  • Introduction of the sulfonyl group at the para position of the phenyl ring.
  • Substitution with the 2-methyloxazole moiety.

These steps are crucial for achieving the desired biological activity and pharmacological properties.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives tested on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma) showed IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity Summary

CompoundCell LineIC50 (nM)
7-Fluoro CompoundMCF750
7-Fluoro CompoundHT-2930
7-Fluoro CompoundM2140

The mechanism underlying the antiproliferative activity involves:

  • Cell Cycle Arrest : Compounds induce G2/M phase arrest in cancer cells, leading to apoptosis .
  • Microtubule Disruption : Binding to β-tubulin at the colchicine site disrupts microtubule dynamics, which is critical for cell division .

Angiogenesis Inhibition

In chick chorioallantoic membrane assays, compounds similar to this oxazepine demonstrated effective inhibition of angiogenesis and tumor growth. This suggests that they may also influence tumor microenvironmental factors beyond direct cytotoxicity .

Case Studies

Several studies have reported on the biological activity of oxazepine derivatives:

  • Study on Anticancer Activity : A study evaluated various oxazepine derivatives for their ability to inhibit tumor growth in vivo. Results indicated that certain modifications to the benzene ring enhanced activity against resistant cancer cell lines .
  • Mechanistic Studies : Research utilizing immunofluorescence techniques confirmed that these compounds significantly affect cytoskeletal integrity and cell cycle progression in treated cells .

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